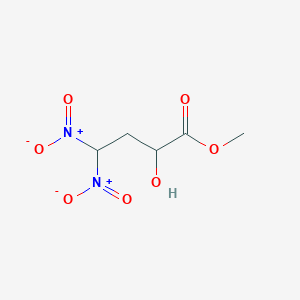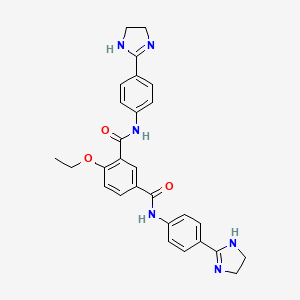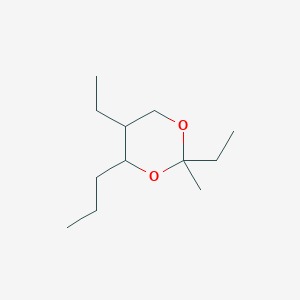
Tantalum--vanadium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum–vanadium (1/2) is a compound formed by the combination of tantalum and vanadium in a 1:2 ratio. Both tantalum and vanadium are transition metals known for their unique properties and applications in various fields. Tantalum is highly resistant to corrosion and has excellent biocompatibility, making it useful in medical implants and electronics. Vanadium, on the other hand, is known for its ability to form stable compounds with multiple oxidation states, making it valuable in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tantalum–vanadium (1/2) can be achieved through various synthetic routes. One common method involves the reduction of tantalum pentachloride and vanadium pentachloride with lithium borohydride in tetrahydrofuran. This method produces tantalum boride and vanadium carbide, which can then be combined to form the desired compound .
Another method involves the mechanical alloying of tantalum and vanadium powders followed by microwave heating. This process involves mixing micron-sized tantalum and vanadium powders and subjecting them to high-energy ball milling. The resulting mixture is then heated in a microwave furnace to form the compound .
Industrial Production Methods
Industrial production of tantalum–vanadium (1/2) typically involves the carbothermal reduction of tantalum and vanadium oxides. This process involves mixing the oxides with carbon and heating the mixture in a high-temperature furnace. The carbon reduces the oxides to their respective metals, which then combine to form the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum–vanadium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both tantalum and vanadium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products
The major products formed from these reactions include tantalum oxide, vanadium oxide, tantalum metal, and vanadium metal. These products have various applications in materials science, catalysis, and electronics .
Applications De Recherche Scientifique
Tantalum–vanadium (1/2) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: Tantalum–vanadium (1/2) is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biomedicine: The compound’s biocompatibility makes it useful in medical implants and devices.
Energy Storage: Tantalum–vanadium (1/2) is being investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of tantalum–vanadium (1/2) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby speeding up the reaction. In biomedicine, the compound’s biocompatibility and stability allow it to interact with biological molecules without causing adverse effects .
Comparaison Avec Des Composés Similaires
Tantalum–vanadium (1/2) can be compared with other similar compounds, such as niobium–vanadium and tantalum–niobium. These compounds share similar properties due to their position in the periodic table and their ability to form stable compounds with multiple oxidation states .
Niobium–vanadium: This compound is similar to tantalum–vanadium (1/2) in terms of its catalytic properties and applications in materials science.
Tantalum–niobium: This compound shares many properties with tantalum–vanadium (1/2), including high strength and corrosion resistance.
Conclusion
Tantalum–vanadium (1/2) is a versatile compound with a wide range of applications in catalysis, materials science, biomedicine, and energy storage. Its unique properties, such as high strength, corrosion resistance, and biocompatibility, make it valuable in various fields. The compound’s ability to undergo various chemical reactions and form stable compounds with multiple oxidation states further enhances its utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
12067-68-4 |
|---|---|
Formule moléculaire |
TaV2 |
Poids moléculaire |
282.831 g/mol |
Nom IUPAC |
tantalum;vanadium |
InChI |
InChI=1S/Ta.2V |
Clé InChI |
STQOGYGOERBIDF-UHFFFAOYSA-N |
SMILES canonique |
[V].[V].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)






![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)




